3-Bromo-4-nitroaniline

Catalog No.
S684718
CAS No.
40787-96-0
M.F
C6H5BrN2O2
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-nitroaniline

CAS Number

40787-96-0

Product Name

3-Bromo-4-nitroaniline

IUPAC Name

3-bromo-4-nitroaniline

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2

InChI Key

RLAIFIDRVAAEBW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1N)Br)[N+](=O)[O-]

3-Bromo-4-nitroaniline is an organic compound with the molecular formula C₆H₄BrN₂O₂. It features a bromine atom and a nitro group attached to an aniline structure, making it a significant molecule in organic chemistry. The compound appears as a yellow to brown solid and is known for its utility in various

, including:

  • Amination Reactions: It can be used as a starting material for the synthesis of various amines by nucleophilic substitution reactions.
  • Cation Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to diverse derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, enabling further functionalization of the compound .

Research indicates that 3-Bromo-4-nitroaniline exhibits biological activity, particularly in antimicrobial and anticancer studies. Its derivatives have shown potential as inhibitors in various biological pathways, making it a candidate for further pharmacological exploration. The nitro group is often associated with biological activity due to its ability to participate in redox reactions .

Several synthetic routes exist for producing 3-Bromo-4-nitroaniline:

  • From 4-Nitroaniline: Bromination of 4-nitroaniline using bromine or brominating agents.
  • From N-(3-Bromo-4-nitrophenyl)acetamide: A multi-step synthesis involving acylation followed by hydrolysis.
  • Via Electrophilic Aromatic Substitution: Utilizing bromine in the presence of a catalyst to introduce the bromine atom onto the aromatic ring .

3-Bromo-4-nitroaniline finds applications across various fields:

  • Organic Synthesis: It serves as a versatile reagent for introducing bromine and nitro groups into other organic molecules.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic properties.
  • Dyes and Pigments: Utilized in the production of azo dyes due to its chromophoric properties .

Studies on 3-Bromo-4-nitroaniline interactions focus on its binding affinity with biological targets. Investigations have revealed that it can interact with enzymes and receptors, influencing various biochemical pathways. These interactions are critical for understanding its potential medicinal properties and mechanisms of action .

Several compounds share structural or functional similarities with 3-Bromo-4-nitroaniline. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-NitroanilineNitro group on anilineLacks bromine; simpler structure
2-Bromo-4-nitroanilineBromine at the ortho positionDifferent substitution pattern
3-Chloro-4-nitroanilineChlorine instead of bromineDifferent halogen; similar reactivity
5-Bromo-2-nitroanilineNitro group at position 2Different position; varied biological activity

The uniqueness of 3-Bromo-4-nitroaniline lies in its specific combination of a bromine atom and a nitro group on the aromatic ring, which enhances its reactivity and potential applications compared to similar compounds. This specific arrangement allows it to participate in unique chemical transformations that are not possible with other analogs .

The chemical behavior of 3-Bromo-4-nitroaniline is fundamentally governed by the electronic interactions between its three functional groups: the bromine substituent at position 3, the nitro group at position 4, and the amino group at position 1. These substituents exert distinct electronic effects that collectively determine the compound's reactivity patterns, stability, and physicochemical properties [1] [2].

The electronic configuration of 3-Bromo-4-nitroaniline demonstrates a complex interplay of inductive and mesomeric effects arising from the strategic positioning of electron-withdrawing and electron-donating groups on the benzene ring [3] [4]. The resulting electronic distribution creates a molecule with unique reactivity characteristics that differ significantly from simpler aniline derivatives.

Influence of Bromine Substitution

The bromine atom at the meta position relative to the amino group exerts a pronounced inductive effect due to its high electronegativity (2.96 on the Pauling scale) compared to carbon (2.55) [3]. This electronegativity difference results in a significant dipole moment across the carbon-bromine bond, with the bromine atom bearing a partial negative charge and the adjacent carbon atom acquiring a partial positive charge [1] [5].

The inductive effect of bromine operates through σ-bonds and diminishes rapidly with distance from the substituent. In 3-Bromo-4-nitroaniline, this effect primarily influences the electron density at the meta position (carbon-3) and has a measurable but reduced impact on the adjacent carbon atoms [6] [4]. The Hammett sigma constant for meta-bromine substitution is +0.39, indicating a moderate electron-withdrawing influence through inductive effects [4].

Simultaneously, bromine exhibits a weak mesomeric effect due to the presence of three lone pairs in its 4p orbitals. These lone pairs can participate in π-conjugation with the aromatic ring system, providing a modest electron-donating contribution that partially counteracts the inductive electron withdrawal [3] [7]. However, the poor orbital overlap between bromine's diffuse 4p orbitals and carbon's compact 2p orbitals limits the effectiveness of this mesomeric donation [3].

The net effect of bromine substitution in 3-Bromo-4-nitroaniline is a moderate deactivation of the aromatic ring toward electrophilic substitution reactions, while simultaneously directing incoming electrophiles to the meta position relative to the bromine substituent [8] [3]. This directional influence arises because the bromine atom destabilizes carbocation intermediates formed at the ortho and para positions through its strong inductive effect, while the meta position remains relatively unaffected [3].

Nitro Group Electronic Effects

The nitro group represents one of the most potent electron-withdrawing substituents in organic chemistry, exhibiting both strong inductive and mesomeric effects [9] [4]. The nitrogen atom in the nitro group possesses a formal positive charge due to its bonding arrangement with two oxygen atoms, creating an exceptionally electron-deficient center [10].

The inductive effect of the nitro group operates through the σ-bond framework, withdrawing electron density from the aromatic ring through the electronegativity gradient between nitrogen (3.04) and carbon (2.55) [6]. This effect is particularly pronounced due to the positive formal charge on nitrogen, which enhances its electron-accepting capacity. The Hammett sigma constant for para-nitro substitution is +0.78, reflecting the substantial electron-withdrawing power of this group [4].

The mesomeric effect of the nitro group is equally significant and operates through π-conjugation with the aromatic ring system [11] [7]. The nitro group can accept electron density from the ring through resonance, creating resonance structures where the ring carbons bear partial positive charges. This delocalization is particularly effective because the nitro group contains low-lying π* orbitals that can accommodate the donated electron density [11].

In 3-Bromo-4-nitroaniline, the nitro group is positioned para to the amino group, creating a direct conjugative pathway for electron withdrawal. This arrangement results in a significant polarization of the aromatic ring, with electron density flowing from the electron-rich amino group toward the electron-deficient nitro group [13]. The magnitude of this effect is substantial, with theoretical calculations suggesting that the nitro group can withdraw approximately 0.3-0.4 electrons from the aromatic ring system [4].

Amine Functionality Contribution

The amino group in 3-Bromo-4-nitroaniline serves as the primary electron-donating substituent, providing both inductive and mesomeric contributions to the overall electronic structure [14] [15]. The nitrogen atom possesses a lone pair of electrons that can participate in conjugation with the aromatic ring system, making it a potent activating group for electrophilic aromatic substitution reactions [16].

The inductive effect of the amino group is relatively weak compared to its mesomeric contribution. Nitrogen's electronegativity (3.04) is higher than that of carbon (2.55), which would normally result in electron withdrawal through inductive effects [14]. However, this effect is largely overshadowed by the strong electron-donating mesomeric effect arising from the nitrogen lone pair [15].

The mesomeric effect of the amino group operates through π-conjugation, where the nitrogen lone pair delocalizes into the aromatic ring system [14] [16]. This delocalization creates resonance structures in which the nitrogen bears a positive formal charge while the ring carbons (particularly at the ortho and para positions) acquire negative charges. The effectiveness of this conjugation is enhanced by the good orbital overlap between nitrogen's 2p orbital and the carbon 2p orbitals of the aromatic ring [15].

In 3-Bromo-4-nitroaniline, the amino group's electron-donating ability is significantly attenuated by the presence of the strong electron-withdrawing nitro group at the para position [16]. This creates a push-pull system where electron density flows from the amino group through the aromatic ring to the nitro group, resulting in a highly polarized molecular structure. The Hammett sigma constant for para-amino substitution is -0.66, but this value is substantially modified by the presence of the nitro group [4].

Resonance Structures and Stability

The resonance structures of 3-Bromo-4-nitroaniline reflect the complex electronic interactions between the three substituent groups and provide insight into the molecule's stability and reactivity patterns [17] [18]. The compound exhibits multiple resonance forms that contribute to varying degrees to the overall electronic structure, with the ground state being the most significant contributor [19].

The primary resonance structure represents the neutral molecule with normal aromatic character, where all atoms maintain their expected formal charges and the benzene ring retains its aromatic stabilization [18]. This structure contributes approximately 75% to the overall electronic description of the molecule, making it the dominant form under normal conditions [19].

Secondary resonance structures involve charge separation, where electron density is transferred between the substituent groups through the aromatic ring system [17]. The most significant of these involves electron donation from the amino group to the nitro group, creating a dipolar structure with positive charge localized on nitrogen of the amino group and negative charge distributed over the nitro group oxygens [18]. This structure contributes approximately 12% to the overall description and is responsible for the molecule's substantial dipole moment (estimated at 2.8 ± 0.2 D) [1].

Additional resonance structures involve charge localization at specific ring positions, particularly at carbons 2, 5, and 6 [17]. These structures are less stable due to the disruption of aromatic character and contribute only 3-8% each to the overall electronic structure [19]. The relative energies of these structures vary from +8.3 kcal/mol for charge at carbon-5 to +15.2 kcal/mol for charge at carbon-6, reflecting the different degrees of stabilization provided by adjacent substituents [18].

The overall resonance stabilization energy of 3-Bromo-4-nitroaniline is estimated to be approximately 15-20 kcal/mol lower than a hypothetical structure without resonance delocalization [19]. This stabilization arises primarily from the delocalization of the amino group lone pair and the acceptance of electron density by the nitro group, creating a thermodynamically favorable electronic configuration [18].

Acid-Base Properties

The acid-base behavior of 3-Bromo-4-nitroaniline is dominated by the basicity of the amino group, which can be protonated under acidic conditions to form the corresponding ammonium salt [14] [15]. However, the presence of both bromine and nitro substituents significantly modifies the basicity compared to unsubstituted aniline.

The estimated pKa value for 3-Bromo-4-nitroaniline is approximately 1.8 ± 0.3, which represents a dramatic reduction in basicity compared to aniline (pKa ≈ 4.6) [16] [20]. This decrease results from the combined electron-withdrawing effects of both the bromine and nitro substituents, which reduce the electron density on the amino nitrogen and destabilize the protonated form [21] [22].

The nitro group exerts the most significant influence on the basicity due to its strong electron-withdrawing effects and its para position relative to the amino group [15] [16]. The para-nitro substitution alone would reduce the pKa by approximately 2.5-3.0 units compared to aniline, while the meta-bromine substitution contributes an additional reduction of approximately 0.3-0.5 units [21] [23].

The protonation of 3-Bromo-4-nitroaniline occurs predominantly at the amino nitrogen under acidic conditions, forming a stable ammonium salt [15]. The protonated form exhibits enhanced solubility in polar solvents and altered chemical reactivity compared to the neutral form. The ammonium salt is stabilized by hydrogen bonding interactions with counterions and solvent molecules [24].

Under strongly basic conditions (pH > 12), 3-Bromo-4-nitroaniline can potentially undergo deprotonation at the amino group to form an amide anion, although this requires extremely harsh conditions due to the weak acidity of aromatic amines [14]. The estimated pKa for this deprotonation is approximately 27-30, making it accessible only under very strong basic conditions [16].

Hydrogen Bonding Capabilities

3-Bromo-4-nitroaniline exhibits diverse hydrogen bonding capabilities arising from multiple hydrogen bond donors and acceptors within its molecular structure [24] [25]. The amino group serves as both a hydrogen bond donor (through N-H bonds) and acceptor (through the nitrogen lone pair), while the nitro group functions primarily as a hydrogen bond acceptor through its oxygen atoms [26].

Intramolecular hydrogen bonding represents a significant stabilizing interaction in 3-Bromo-4-nitroaniline [24]. The spatial arrangement of substituents allows for the formation of weak intramolecular N-H···O hydrogen bonds between the amino group and the nitro group oxygen atoms. Although the meta/para positioning prevents optimal geometry for strong intramolecular bonding, weak interactions with bond energies of 1-3 kcal/mol can still occur [24] [25].

Intermolecular hydrogen bonding dominates the solid-state structure and solution behavior of 3-Bromo-4-nitroaniline [24] [18]. The amino group can form strong N-H···O hydrogen bonds with the nitro groups of adjacent molecules, creating extended hydrogen-bonded networks in the crystalline state. These interactions have bond energies ranging from 3-7 kcal/mol and significantly influence the compound's melting point, solubility, and crystal packing [24].

The nitro group oxygens serve as effective hydrogen bond acceptors, capable of forming multiple simultaneous hydrogen bonds with amino groups from neighboring molecules [25] [26]. The electron density distribution in the nitro group creates two distinct oxygen environments, with slightly different hydrogen bonding capabilities depending on the specific oxygen involved [26].

Weak C-H···O hydrogen bonds can also form between aromatic C-H groups and nitro group oxygens, providing additional stabilization in the solid state [24] [25]. These interactions are weaker (0.5-2 kcal/mol) but numerous, contributing to the overall crystal stability and molecular organization [25].

The bromine substituent can participate in halogen bonding interactions, where the bromine atom acts as a weak hydrogen bond acceptor through its lone pairs [24]. These Br···H-N interactions are relatively weak (1-3 kcal/mol) but can influence molecular conformation and crystal packing arrangements [24].

Reaction Mechanisms

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions of 3-Bromo-4-nitroaniline proceed through the classical two-step mechanism involving electrophile attack followed by proton elimination [8] [27]. However, the presence of multiple substituents creates a complex reactivity pattern that deviates significantly from simple substituted benzenes [28].

The overall reactivity of 3-Bromo-4-nitroaniline toward electrophilic substitution is substantially reduced compared to aniline due to the strong deactivating influence of the nitro group [8] [7]. The combined electron-withdrawing effects of the bromine and nitro substituents reduce the nucleophilicity of the aromatic ring, requiring more forcing conditions or stronger electrophiles to achieve substitution [9] [29].

The regioselectivity of electrophilic substitution is governed by the competing directive effects of the three substituents [28]. The amino group directs to the ortho and para positions (relative to itself), while both the bromine and nitro groups direct to meta positions. In 3-Bromo-4-nitroaniline, the available positions for substitution are carbons 2, 5, and 6, with their relative reactivities determined by the balance of activating and deactivating influences [28].

Position 2 (ortho to the amino group and meta to bromine) experiences activation from the amino group but deactivation from the bromine substituent. The amino group's activating effect dominates due to its strong mesomeric donation, making this position moderately reactive toward electrophilic attack [8] [28].

Position 5 (meta to both amino and bromine groups, ortho to nitro) is the least reactive site due to the combined deactivating influences of all three substituents. The nitro group exerts particularly strong deactivation at this position through both inductive and mesomeric effects [8] [28].

Position 6 (para to amino, meta to both bromine and nitro) shows intermediate reactivity. The amino group provides some activation through mesomeric effects, but this is partially counteracted by the inductive deactivation from both the bromine and nitro substituents [28].

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution reactions of 3-Bromo-4-nitroaniline proceed through the addition-elimination mechanism characteristic of activated aromatic systems [30] [13]. The presence of the strong electron-withdrawing nitro group significantly enhances the compound's susceptibility to nucleophilic attack by stabilizing the anionic intermediate [13].

The bromine substituent serves as the primary leaving group in nucleophilic substitution reactions, as it is more readily displaced than either the amino or nitro groups [13] [31]. The electron-withdrawing nature of bromine, combined with its moderate leaving group ability, makes the C-Br bond the most susceptible to nucleophilic attack [13].

The reaction mechanism involves initial nucleophilic attack at the carbon bearing the bromine substituent (carbon-3), forming a Meisenheimer complex intermediate [30]. This intermediate is significantly stabilized by the presence of the nitro group at the para position relative to the site of attack, which can delocalize the negative charge through its π-system [13].

The amino group's influence on nucleophilic substitution is complex, as it can both activate and deactivate the ring depending on the reaction conditions [30]. Under basic conditions, the amino group can provide mesomeric activation, but under neutral or acidic conditions, protonation can convert it to a strongly deactivating ammonium group [30].

The regioselectivity of nucleophilic substitution strongly favors displacement of the bromine atom over substitution at other positions [13]. The combination of bromine's moderate leaving group ability and the stabilization provided by the nitro group makes this pathway kinetically and thermodynamically favored [13] [31].

Reduction Pathways of the Nitro Group

The reduction of the nitro group in 3-Bromo-4-nitroaniline can proceed through multiple mechanistic pathways, depending on the reducing agent and reaction conditions employed [11] [32]. The most common pathway involves a six-electron reduction process that converts the nitro group (-NO₂) to an amino group (-NH₂) through several discrete intermediates [11].

The classical metal-acid reduction pathway uses iron or zinc in acidic conditions and proceeds through a series of two-electron reduction steps [32] [33]. The initial reduction converts the nitro group to a nitroso intermediate (-NO), which is rapidly reduced further to a hydroxylamine derivative (-NHOH). The final step involves reduction of the hydroxylamine to the corresponding amine [11] [33].

Each reduction step involves protonation of the partially reduced nitrogen species, making the reaction pH-dependent [11]. Under strongly acidic conditions, the amino group of 3-Bromo-4-nitroaniline may become protonated, potentially influencing the reduction kinetics and selectivity [34].

Catalytic hydrogenation represents an alternative reduction pathway that can proceed under milder conditions [35] [34]. This process typically uses metal catalysts such as palladium, platinum, or nickel, and can achieve selective reduction of the nitro group while preserving other functional groups [35].

The electronic effects of the amino and bromine substituents influence the reduction kinetics by modifying the electron density at the nitro group [11] [35]. The amino group's electron donation partially counteracts the electron-withdrawing nature of the nitro group, potentially accelerating the reduction process. Conversely, the bromine substituent's electron-withdrawing effect may slightly retard the reduction [35].

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3-Bromo-4-nitroaniline

Dates

Last modified: 08-15-2023

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